molecular formula C15H17N3O3 B2734842 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide CAS No. 2034455-97-3

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2734842
CAS No.: 2034455-97-3
M. Wt: 287.319
InChI Key: BLUHFXLAAUXJIU-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a pyridine ring, a tetrahydropyran ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the pyridine and tetrahydropyran moieties via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, tetrahydropyran, and isoxazole derivatives, such as:

  • Pyridine-3-carboxamide
  • Tetrahydro-2H-pyran-4-carboxamide
  • Isoxazole-5-carboxamide

Uniqueness

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for chemical modifications

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-3-7-17-21-13)18-14(11-4-8-20-9-5-11)12-2-1-6-16-10-12/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHFXLAAUXJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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